

In Silico Deep Dive: Predicting the Properties of Methyl 1-benzylazetidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-benzylazetidine-3-carboxylate

Cat. No.: B011894

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's physicochemical, pharmacokinetic (ADME), and toxicological properties is paramount. In silico prediction methodologies have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental screening. By leveraging computational models, researchers can prioritize lead candidates, identify potential liabilities, and guide synthetic efforts with greater precision.

This technical guide provides a comprehensive overview of the predicted properties of **Methyl 1-benzylazetidine-3-carboxylate**, a molecule of interest in medicinal chemistry. All data presented herein is generated through established in silico predictive models. This document serves as a virtual blueprint of the molecule's expected behavior, offering valuable insights for its potential development as a therapeutic agent. We will delve into its predicted physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME) profile, and toxicological endpoints. Furthermore, this guide outlines the methodologies behind these predictions and provides a visual workflow for conducting such in silico assessments.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of **Methyl 1-benzylazetidine-3-carboxylate**. These values were obtained from established computational models and provide a quantitative estimation of the molecule's behavior.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Reference Method
Molecular Weight	205.25 g/mol	-
LogP (Octanol/Water Partition Coefficient)	1.98	Consensus LogP
Water Solubility (LogS)	-2.87	ESOL
pKa (most basic)	7.85	ChemAxon
Topological Polar Surface Area (TPSA)	29.54 Å ²	-
Number of Rotatable Bonds	3	-
Hydrogen Bond Acceptors	2	-
Hydrogen Bond Donors	0	-

Table 2: Predicted ADME Properties

Parameter	Prediction	Confidence Score	Reference Model
Absorption			
Human Intestinal Absorption (HIA)	+	0.85	ADMETlab 2.0
Caco-2 Permeability (logPapp)	0.95	0.72	ADMETlab 2.0
P-glycoprotein Substrate	No	0.91	ADMETlab 2.0
P-glycoprotein Inhibitor	No	0.88	ADMETlab 2.0
Distribution			
Blood-Brain Barrier (BBB) Permeant	Yes	0.82	ADMETlab 2.0
Plasma Protein Binding (PPB)	75.3%	0.65	ADMETlab 2.0
Metabolism			
CYP2D6 Substrate	No	0.79	ADMETlab 2.0
CYP3A4 Substrate	Yes	0.71	ADMETlab 2.0
CYP2D6 Inhibitor	No	0.92	ADMETlab 2.0
CYP3A4 Inhibitor	No	0.85	ADMETlab 2.0
Excretion			
Renal Organic Cation Transporter 2 (OCT2) Substrate	No	0.89	ADMETlab 2.0

Table 3: Predicted Toxicological Properties

Endpoint	Prediction	Probability	Reference Model
hERG Inhibition	Low risk	0.15	ADMETlab 2.0
Ames Mutagenicity	Non-mutagen	0.95	ADMETlab 2.0
Carcinogenicity	Non-carcinogen	0.88	ADMETlab 2.0
Acute Oral Toxicity (LD50)	Class 4 (300-2000 mg/kg)	-	ProTox-II
Skin Sensitization	Negative	0.78	ADMETlab 2.0
Drug-Induced Liver Injury (DILI)	Low risk	0.21	ADMETlab 2.0

Experimental Protocols: In Silico Prediction Methodologies

The data presented in this guide are derived from computational models that rely on various algorithms and datasets. Below are detailed methodologies for the key in silico experiments cited.

Physicochemical Property Prediction

- Objective: To calculate fundamental physicochemical properties that influence a compound's pharmacokinetic behavior.
- Methodology:
 - Input: The 2D structure of **Methyl 1-benzylazetidine-3-carboxylate** is provided as a SMILES (Simplified Molecular Input Line Entry System) string:
COC(=O)C1CN(Cc2ccccc2)C1.
 - Descriptor Calculation: A variety of molecular descriptors are calculated from the structure. These include topological indices, constitutional descriptors, and quantum chemical descriptors.
 - Model Application:

- LogP: The consensus LogP is an average of predictions from multiple established algorithms (e.g., XLOGP3, WLOGP, MLOGP).
- Water Solubility (LogS): The ESOL (Estimated Solubility) model calculates LogS based on a regression equation involving molecular weight, LogP, the number of rotatable bonds, and the fraction of aromatic heavy atoms.
- pKa: The pKa is predicted using a rule-based method combined with a linear free energy relationship model, such as that implemented in ChemAxon's calculator.
- TPSA: The Topological Polar Surface Area is calculated by summing the surface contributions of all polar atoms.

ADME Property Prediction using ADMETlab 2.0

- Objective: To predict the Absorption, Distribution, Metabolism, and Excretion properties of the compound using a machine learning-based platform.[\[1\]](#)
- Methodology:
 - Input: The SMILES string of **Methyl 1-benzylazetidine-3-carboxylate** is submitted to the ADMETlab 2.0 web server.
 - Model Architecture: ADMETlab 2.0 employs a multi-task graph attention framework to build its predictive models.[\[1\]](#) This deep learning approach allows the model to learn complex relationships between molecular structure and ADMET properties.
 - Prediction: The platform predicts a wide range of ADMET endpoints. For classification tasks (e.g., HIA, BBB permeant, P-gp substrate/inhibitor), the output is a binary prediction (Yes/No or +/-) along with a confidence score. For regression tasks (e.g., Caco-2 permeability, PPB), a continuous value is predicted.
 - Interpretation: The results are presented in a tabular format, often with graphical representations like radar charts to visualize the overall ADMET profile.[\[1\]](#)

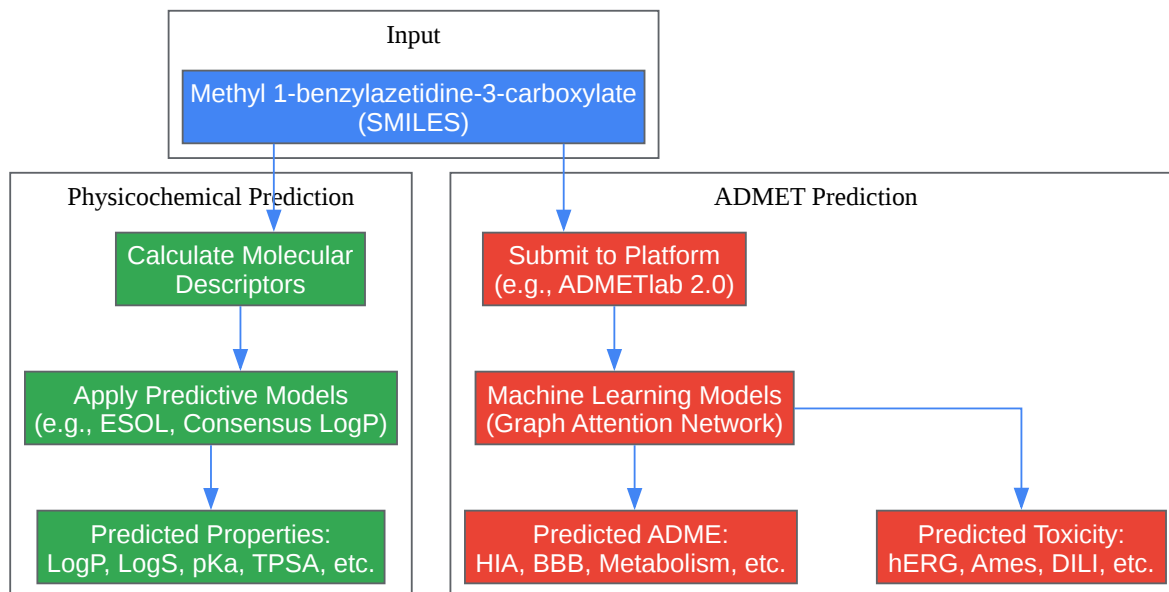
Toxicological Property Prediction

- Objective: To assess the potential toxicity of the compound for various endpoints.

- Methodology:
 - hERG Inhibition, Ames Mutagenicity, Carcinogenicity, Skin Sensitization, DILI (ADMETlab 2.0):
 - Similar to the ADME predictions, the SMILES string is processed by the respective classification models within ADMETlab 2.0. These models are trained on large datasets of compounds with known experimental outcomes for each toxicity endpoint.
 - Acute Oral Toxicity (ProTox-II):
 - The ProTox-II web server is utilized for predicting the median lethal dose (LD50) in rats.
 - The prediction is based on a combination of 2D fragment-based methods and pharmacophore models.
 - The server classifies the compound into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity classes based on the predicted LD50 value.

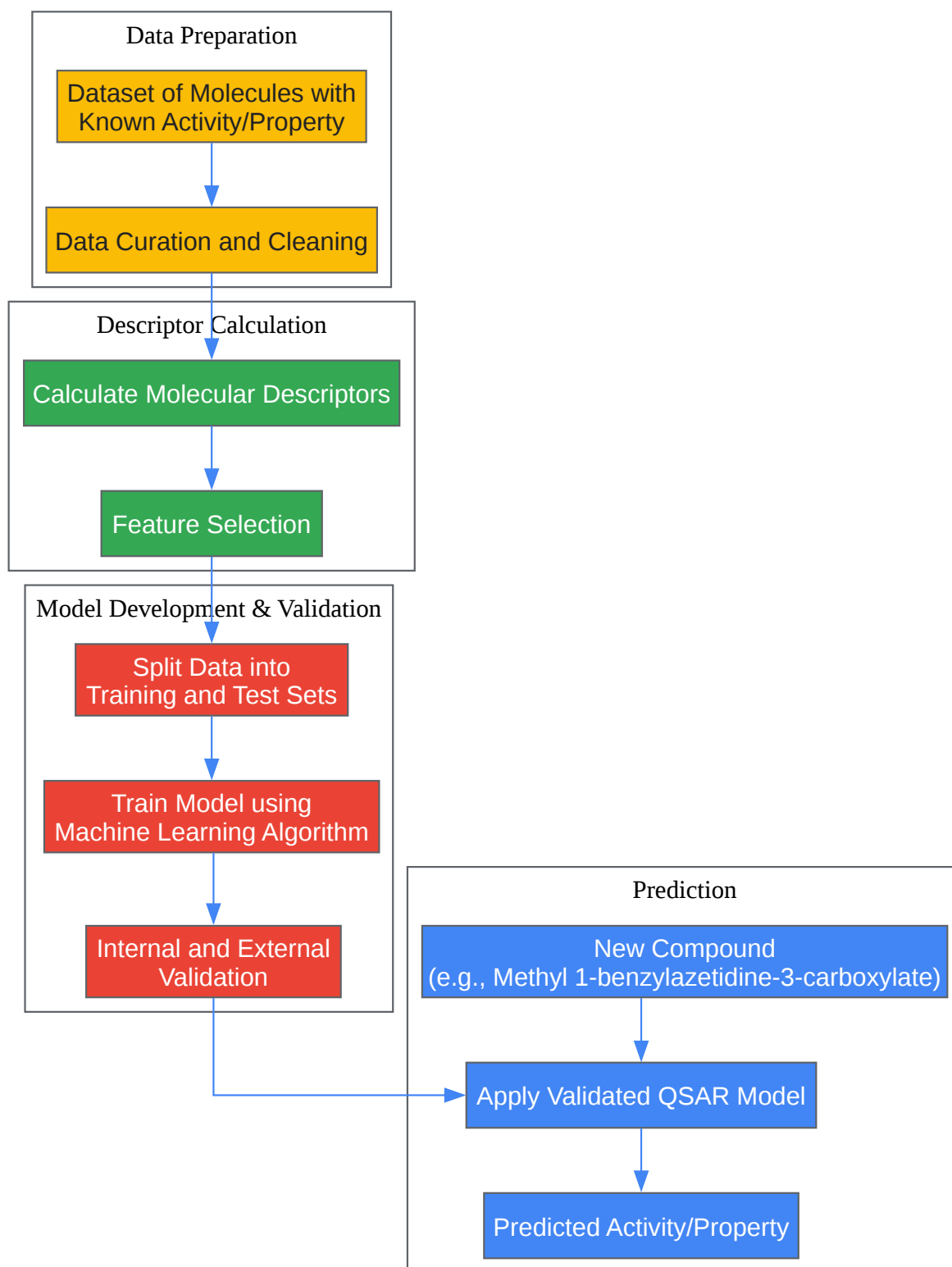
Visualization of In Silico Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico prediction processes described in this guide.



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Caption: General workflow for in silico prediction of molecular properties.



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Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Conclusion

The in silico profile of **Methyl 1-benzylazetidine-3-carboxylate** presented in this guide offers a foundational understanding of its potential as a drug candidate. The predictions suggest favorable physicochemical properties for oral bioavailability, good intestinal absorption, and the ability to cross the blood-brain barrier. The metabolic profile indicates potential involvement of CYP3A4, a key consideration for drug-drug interactions. Importantly, the initial toxicological assessment reveals a low-risk profile for several critical endpoints, including hERG inhibition and mutagenicity.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, this in silico assessment provides a strong rationale for prioritizing **Methyl 1-benzylazetidine-3-carboxylate** for further investigation. The methodologies and workflows outlined herein serve as a template for the continued application of computational chemistry in accelerating the drug discovery pipeline. By integrating these predictive tools early in the research process, scientists can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

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References

- 1. graphviz dot file example · GitHub [gist.github.com]
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